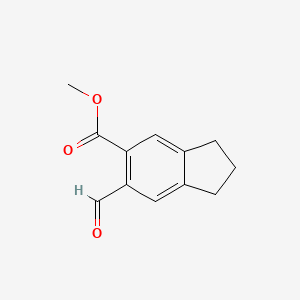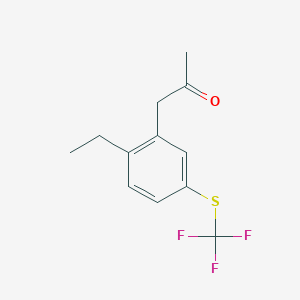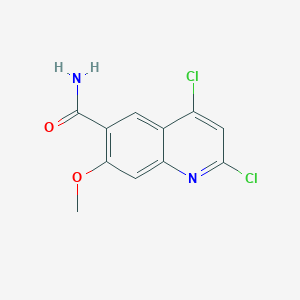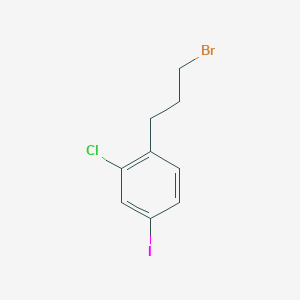
1,3-Dimethoxy-5-ethyl-2-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethoxy-5-ethyl-2-fluorobenzene is an aromatic compound characterized by the presence of two methoxy groups, an ethyl group, and a fluorine atom attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-5-ethyl-2-fluorobenzene can be synthesized through several methods, including electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. One common method involves the fluorination of 1,3-dimethoxy-5-ethylbenzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
化学反応の分析
Types of Reactions
1,3-Dimethoxy-5-ethyl-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy groups activate the benzene ring towards electrophiles.
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted derivatives with electrophiles replacing hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
科学的研究の応用
1,3-Dimethoxy-5-ethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3-Dimethoxy-5-ethyl-2-fluorobenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the methoxy groups activate the benzene ring, making it more susceptible to attack by electrophiles. In nucleophilic aromatic substitution reactions, the fluorine atom can be displaced by nucleophiles, leading to the formation of new compounds .
類似化合物との比較
Similar Compounds
1,3-Dimethoxy-5-fluorobenzene: Similar structure but lacks the ethyl group.
1,3-Dimethoxy-5-ethylbenzene: Similar structure but lacks the fluorine atom.
1,3-Dimethoxybenzene: Lacks both the ethyl and fluorine groups.
Uniqueness
1,3-Dimethoxy-5-ethyl-2-fluorobenzene is unique due to the combination of methoxy, ethyl, and fluorine substituents on the benzene ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
分子式 |
C10H13FO2 |
|---|---|
分子量 |
184.21 g/mol |
IUPAC名 |
5-ethyl-2-fluoro-1,3-dimethoxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h5-6H,4H2,1-3H3 |
InChIキー |
SMRYWOHGOOYLKU-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C(=C1)OC)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B14061125.png)
![2-{4-[(Tert-butyl)oxycarbonyl]piperazinyl-2-(4-methoxyphenyl)acetic acid](/img/structure/B14061137.png)



